Cas no 1260867-19-3 (3-(2,3-dihydro-1H-inden-5-yl)azetidine)

3-(2,3-Dihydro-1H-inden-5-yl)azetidine is a heterocyclic compound featuring an azetidine ring linked to a dihydroindene scaffold. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The rigid indene moiety enhances stability, while the azetidine ring offers functionalization potential for further derivatization. Its balanced lipophilicity and compact structure make it suitable for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzyme inhibitors. The compound’s synthetic versatility allows for modifications to optimize pharmacokinetic profiles. High purity and well-defined stereochemistry ensure reproducibility in research applications.
3-(2,3-dihydro-1H-inden-5-yl)azetidine structure
1260867-19-3 structure
Product name:3-(2,3-dihydro-1H-inden-5-yl)azetidine
CAS No:1260867-19-3
MF:C12H15N
MW:173.254203081131
CID:6439585
PubChem ID:82280466

3-(2,3-dihydro-1H-inden-5-yl)azetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(2,3-dihydro-1H-inden-5-yl)azetidine
    • EN300-1831189
    • 1260867-19-3
    • Inchi: 1S/C12H15N/c1-2-9-4-5-11(6-10(9)3-1)12-7-13-8-12/h4-6,12-13H,1-3,7-8H2
    • InChI Key: WGVJHLHPQQEFJJ-UHFFFAOYSA-N
    • SMILES: N1CC(C2C=CC3CCCC=3C=2)C1

Computed Properties

  • Exact Mass: 173.120449483g/mol
  • Monoisotopic Mass: 173.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 12Ų

3-(2,3-dihydro-1H-inden-5-yl)azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1831189-0.05g
3-(2,3-dihydro-1H-inden-5-yl)azetidine
1260867-19-3
0.05g
$1188.0 2023-09-19
Enamine
EN300-1831189-0.25g
3-(2,3-dihydro-1H-inden-5-yl)azetidine
1260867-19-3
0.25g
$1300.0 2023-09-19
Enamine
EN300-1831189-0.1g
3-(2,3-dihydro-1H-inden-5-yl)azetidine
1260867-19-3
0.1g
$1244.0 2023-09-19
Enamine
EN300-1831189-1.0g
3-(2,3-dihydro-1H-inden-5-yl)azetidine
1260867-19-3
1g
$1371.0 2023-05-26
Enamine
EN300-1831189-10g
3-(2,3-dihydro-1H-inden-5-yl)azetidine
1260867-19-3
10g
$6082.0 2023-09-19
Enamine
EN300-1831189-1g
3-(2,3-dihydro-1H-inden-5-yl)azetidine
1260867-19-3
1g
$1414.0 2023-09-19
Enamine
EN300-1831189-0.5g
3-(2,3-dihydro-1H-inden-5-yl)azetidine
1260867-19-3
0.5g
$1357.0 2023-09-19
Enamine
EN300-1831189-2.5g
3-(2,3-dihydro-1H-inden-5-yl)azetidine
1260867-19-3
2.5g
$2771.0 2023-09-19
Enamine
EN300-1831189-5.0g
3-(2,3-dihydro-1H-inden-5-yl)azetidine
1260867-19-3
5g
$3977.0 2023-05-26
Enamine
EN300-1831189-10.0g
3-(2,3-dihydro-1H-inden-5-yl)azetidine
1260867-19-3
10g
$5897.0 2023-05-26

Additional information on 3-(2,3-dihydro-1H-inden-5-yl)azetidine

Introduction to 3-(2,3-Dihydro-1H-Inden-5-Yl)Azetidine (CAS No. 1260867-19-3)

The compound 3-(2,3-dihydro-1H-inden-5-yl)azetidine (CAS No. 1260867-19-3) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. This compound belongs to the class of azetidines, which are four-membered ring heterocycles containing one nitrogen atom. The indenyl group attached to the azetidine ring introduces additional complexity and functional diversity to the molecule.

Recent studies have highlighted the importance of azetidine derivatives in drug discovery, particularly in the development of novel therapeutics targeting various diseases such as cancer, neurodegenerative disorders, and infectious diseases. The indenyl group in this compound is known for its ability to enhance pharmacokinetic properties, including bioavailability and stability, making it a valuable component in medicinal chemistry.

One of the most notable aspects of 3-(2,3-dihydro-1H-inden-5-yl)azetidine is its potential as a building block for more complex molecules. Researchers have explored its use in constructing bioactive compounds with intricate architectures, leveraging its rigid and strained ring system to induce specific interactions with biological targets. This has led to promising results in preclinical studies, where derivatives of this compound have shown potent inhibitory activity against key enzymes involved in disease progression.

The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)azetidine involves a combination of traditional organic synthesis techniques and modern catalytic methods. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is crucial for studying its stereochemical effects on biological activity.

In terms of applications, azetidine derivatives like this compound are being investigated for their potential as kinase inhibitors, which are critical in cancer therapy. The indenyl group contributes to the molecule's ability to bind effectively to protein targets, making it a promising candidate for drug development.

Moreover, the compound's unique electronic properties have led to its exploration in materials science applications. Researchers are examining its potential as a component in advanced materials such as polymers and semiconductors, where its structural rigidity and electronic characteristics could offer novel functionalities.

Looking ahead, the continued study of 3-(2,3-dihydro-1H-inden-5-yl)azetidine (CAS No. 1260867-19-3) holds great promise for advancing both medicinal chemistry and materials science. Its versatility as a building block and its unique chemical properties make it an invaluable tool for scientists working on innovative solutions across multiple disciplines.

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